Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate is an organometallic compound characterized by its complex molecular structure and unique properties. Its molecular formula is , with a molecular weight of approximately 722.75 g/mol. This compound is classified under organometallics, specifically as a bismuth neodecanoate derivative, which plays a significant role in various chemical applications due to its distinct structural features and reactivity.
The synthesis of bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate typically involves the reaction of bismuth(III) oxide with 2,2-dimethyloctanoic acid. This reaction is conducted under controlled conditions in an organic solvent such as toluene, at elevated temperatures to enhance product formation.
In industrial settings, the production process is scaled up using large reactors equipped with precise temperature and pressure controls to optimize yield and quality.
The molecular structure of bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate features a central bismuth atom coordinated by three 2,2-dimethyloctanoyloxy ligands.
InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3
CCCCCC(C)(C)C(=O)O[Bi](OC(=O)C(C)(C)CCCCCC)OC(=O)C(C)(C)CCCCCC
The compound's high molecular weight and viscous liquid form contribute to its unique chemical properties.
Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate participates in various chemical reactions typical of organometallic compounds. The bismuth center can coordinate with different ligands and facilitate catalytic reactions.
The mechanism of action for bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate involves its interaction with various biological and chemical pathways. The bismuth center can coordinate with cellular components and other ligands.
Relevant data includes:
Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate finds applications in various scientific fields:
This compound's distinct properties make it valuable for research and industrial applications across multiple disciplines.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3